Product packaging for 2,6-Dimethylocta-2,5,7-trien-1-ol(Cat. No.:CAS No. 113378-77-1)

2,6-Dimethylocta-2,5,7-trien-1-ol

Cat. No.: B14304816
CAS No.: 113378-77-1
M. Wt: 152.23 g/mol
InChI Key: SFZFJUAHEYXULY-UHFFFAOYSA-N
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Description

Contextualization within Acyclic Monoterpenoid Structures and Nomenclature

Monoterpenes are a class of terpenes built from two isoprene (B109036) units, resulting in the molecular formula C10H16. wikipedia.org They can be classified as acyclic (linear), monocyclic, or bicyclic. wikipedia.org 2,6-Dimethylocta-2,5,7-trien-1-ol falls into the acyclic category, which also includes well-known compounds like geraniol (B1671447), nerol, and linalool (B1675412). wikipedia.orgresearchgate.net These acyclic monoterpenoids are often precursors in the biosynthesis of more complex cyclic terpenes and serve as key intermediates in various biological pathways. researchgate.net

The systematic IUPAC name for this compound is (2E,5E)-2,6-dimethylocta-2,5,7-trien-1-ol, which precisely describes its structure. The parent chain is an octatriene, an eight-carbon chain with three double bonds at positions 2, 5, and 7. Methyl groups are attached at carbons 2 and 6, and a primary alcohol (hydroxyl group) is located at carbon 1. The prefixes "(2E,5E)" specify the stereochemistry around the double bonds at carbons 2 and 5.

PropertyValue
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS Number 113378-77-1
Synonyms Achillol, (2E,5E)-2,6-dimethylocta-2,5,7-trien-1-ol

Isomeric Relationships and Stereochemical Diversity of Octatrienols

The structure of this compound allows for significant isomeric diversity. Isomers are molecules that have the same molecular formula but different arrangements of atoms. This can include constitutional isomers, where the connectivity of atoms is different, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms. youtube.com

For this compound, constitutional isomers can arise from different positions of the double bonds, the methyl groups, or the hydroxyl group along the octane (B31449) chain. For instance, 2,6-dimethylocta-1,5,7-trien-3-ol (B13832601) is a constitutional isomer. nih.gov

Stereoisomerism is particularly important for this molecule due to the presence of double bonds and potentially chiral centers. The double bonds at positions 2 and 5 can exist in either an E (entgegen) or Z (zusammen) configuration, leading to four possible diastereomers: (2E,5E), (2Z,5E), (2E,5Z), and (2Z,5Z). Furthermore, if a chiral center is present, as in some related octatrienols, the number of possible stereoisomers doubles, leading to pairs of enantiomers for each diastereomer. youtube.comyoutube.com This stereochemical diversity is crucial as different stereoisomers can exhibit distinct biological activities and sensory properties.

Fundamental Significance in Natural Product Research and Organic Synthesis

This compound and its isomers are found in various natural sources, including essential oils of plants. For example, the related compound (E)-2,6-dimethylocta-1,5,7-trien-3-ol has been identified in citrus species. nih.gov The study of such natural products is fundamental to discovering new bioactive compounds and understanding the chemical ecology of organisms.

From a synthetic perspective, the structure of this compound presents an interesting challenge and opportunity for organic chemists. The development of stereoselective synthetic routes to access specific isomers is a key area of research. These syntheses often involve sophisticated chemical transformations and catalytic methods to control the geometry of the double bonds and the stereochemistry of any chiral centers. For instance, the synthesis of a related compound, (±)-2,6-dimethylocta-5(Z),7-diene-4-ol, has been developed due to its activity as an insect pheromone. researchgate.net The methodologies developed for synthesizing these acyclic monoterpenoids contribute to the broader toolkit of organic synthesis and can be applied to the construction of more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B14304816 2,6-Dimethylocta-2,5,7-trien-1-ol CAS No. 113378-77-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113378-77-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,6-dimethylocta-2,5,7-trien-1-ol

InChI

InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,6-7,11H,1,5,8H2,2-3H3

InChI Key

SFZFJUAHEYXULY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C(C)C=C)CO

Origin of Product

United States

Theoretical and Computational Investigations of 2,6 Dimethylocta 2,5,7 Trien 1 Ol

Quantum Chemical Characterization of Electronic Structure and Energetics

The fundamental understanding of a molecule's behavior begins with its electronic structure. For 2,6-dimethylocta-2,5,7-trien-1-ol, quantum chemical calculations are essential to elucidate its intrinsic properties. These theoretical methods, particularly Density Functional Theory (DFT), provide a powerful lens to examine the distribution of electrons and the associated energies.

A typical approach involves geometry optimization of the molecule's structure to find its lowest energy arrangement of atoms. Following this, calculations can determine key electronic and energetic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability.

Furthermore, these calculations can yield the molecule's total energy, which can be used to derive thermochemical properties like the heat of formation. princeton.edu The zero-point vibrational energy (ZPVE), a quantum mechanical effect present even at absolute zero, is also obtained from these computations and is crucial for accurate energetic analysis. princeton.edu

An electrostatic potential map can also be generated to visualize the charge distribution across the molecule. This map would highlight electron-rich regions, likely associated with the oxygen atom of the hydroxyl group and the pi systems of the double bonds, and electron-poor regions, typically around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Calculated Electronic and Energetic Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest empty electron orbital; relates to electron affinity.
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability.
Dipole Moment1.9 DMeasure of the molecule's overall polarity.
Heat of Formation-150 kJ/molEnthalpy change when the compound is formed from its constituent elements.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations. Actual values would require specific DFT computations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the acyclic carbon chain in this compound means it can adopt a multitude of spatial arrangements, or conformations. libretexts.org Conformational analysis aims to identify the most stable of these conformers, as they will be the most populated at equilibrium and will largely dictate the molecule's observed properties.

This analysis is typically performed by systematically rotating the single bonds within the molecule and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the energy minima corresponding to stable conformers and the energy barriers that separate them. researchgate.net For a molecule like this compound, rotations around the C-C single bonds will be of primary interest.

To further understand the dynamic behavior of this molecule, molecular dynamics (MD) simulations can be employed. nih.gov MD simulations model the movement of each atom in the molecule over time, based on a given force field and environmental conditions (e.g., in a solvent or in the gas phase). nih.gov These simulations provide insights into how the molecule flexes, bends, and transitions between different conformations. nih.gov This information is crucial for understanding how the molecule might interact with biological receptors or other molecules in a dynamic environment.

Table 2: Example of Stable Conformers and Their Relative Energies for this compound

ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy (kJ/mol)Boltzmann Population (%)
1 (Global Minimum)175° (anti)0.0065.2
265° (gauche)2.1520.1
3-68° (gauche)2.2014.7

Note: This table presents a hypothetical outcome of a conformational analysis. The dihedral angle specified is for one of the key rotatable bonds, and the relative energies and populations are illustrative.

Prediction of Spectroscopic Signatures and Chemical Reactivity Profiles

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. By combining experimental and computed data, a more accurate assignment of a molecule's structure can be achieved. acs.org

DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. nih.gov These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, a high degree of confidence in the structural assignment can be obtained. acs.orgnih.gov

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net Each vibrational mode, such as the O-H stretch of the alcohol group or the C=C stretches of the alkene moieties, can be visualized and its frequency predicted.

The electronic transitions of the molecule can be predicted using time-dependent DFT (TD-DFT). This allows for the calculation of the ultraviolet-visible (UV-Vis) absorption spectrum, indicating the wavelengths at which the molecule absorbs light. This is particularly relevant for this compound due to its conjugated triene system.

Chemical reactivity can also be profiled using computational methods. The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. The calculated charge distribution across the molecule further refines these predictions. For example, the oxygen atom is expected to be a primary site for electrophilic attack, while the delocalized pi system could be susceptible to electrophilic addition reactions.

Table 3: Predicted Spectroscopic Data for this compound

SpectrumKey Predicted FeaturePredicted Value
¹³C NMRChemical shift of C1 (bearing -OH)~65 ppm
¹H NMRChemical shift of H on C1~4.0 ppm
IRO-H stretching frequency~3400 cm⁻¹
UV-Visλmax due to π-π* transition~265 nm

Note: These are illustrative values based on typical functional group absorptions and shifts. Precise predictions would require specific calculations.

Advanced Synthetic Methodologies for 2,6 Dimethylocta 2,5,7 Trien 1 Ol and Its Analogs

Development of De Novo Total Synthesis Pathways for 2,6-Dimethylocta-2,5,7-trien-1-ol

A key challenge in the de novo synthesis is the stereoselective construction of the trisubstituted double bond and the chiral alcohol moiety. Various methodologies have been employed to address this, including Wittig-type reactions and aldol (B89426) additions. However, controlling the E/Z selectivity of the double bonds and the enantioselectivity of the alcohol formation often requires carefully designed synthetic routes and chiral auxiliaries or catalysts.

Research in this area continues to explore more concise and efficient pathways. For instance, novel carbon-carbon bond-forming reactions and tandem reaction sequences are being investigated to reduce the number of synthetic steps and improve atom economy. The development of new reagents and catalysts that can control both chemo- and stereoselectivity is crucial for advancing the de novo synthesis of this complex monoterpenoid.

Stereoselective and Enantioselective Approaches in the Synthesis of this compound

Achieving high levels of stereocontrol is a paramount objective in the synthesis of this compound, as the biological activity of terpenoids is often dependent on their specific stereochemistry. rsc.org Stereoselective and enantioselective approaches aim to produce a single desired stereoisomer out of the many possibilities.

Key Strategies for Stereocontrol:

Chiral Pool Synthesis: This approach utilizes readily available chiral natural products as starting materials. For instance, chiral terpenes like limonene (B3431351) or pinenes can be chemically modified to serve as precursors, thereby transferring their inherent chirality to the target molecule.

Asymmetric Catalysis: The use of chiral catalysts, particularly those based on transition metals, has revolutionized stereoselective synthesis. These catalysts can induce high levels of enantioselectivity in key bond-forming reactions, such as asymmetric reductions of ketones to form the chiral alcohol or asymmetric allylic alkylations.

Substrate-Controlled Diastereoselection: In this strategy, existing stereocenters in the synthetic intermediates direct the stereochemical outcome of subsequent reactions. This requires careful planning of the synthetic route to ensure the desired diastereomer is formed preferentially. For example, the stereochemistry of an existing hydroxyl group can influence the facial selectivity of an epoxidation reaction on a nearby double bond.

Enzyme-Catalyzed Reactions: Biocatalysts, such as lipases and oxidoreductases, can exhibit exquisite stereoselectivity. These enzymes can be employed for kinetic resolutions of racemic mixtures or for the asymmetric transformation of prochiral substrates, providing access to enantiomerically pure intermediates. nih.gov

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity of enzymatic transformations. nih.govmdpi.com This approach offers a powerful tool for the efficient and environmentally friendly synthesis of complex molecules like this compound. nih.govrsc.org By leveraging the strengths of both chemical and biological catalysts, researchers can devise more concise and sustainable synthetic routes. chemrxiv.org

Key Features of Chemoenzymatic Synthesis:

High Selectivity: Enzymes often exhibit exceptional regio-, chemo-, and stereoselectivity, which can simplify complex synthetic sequences by avoiding the need for protecting groups and reducing the formation of unwanted byproducts.

Mild Reaction Conditions: Enzymatic reactions typically proceed under mild conditions of temperature, pressure, and pH, which is beneficial for sensitive functional groups and contributes to a more sustainable process.

Green Chemistry: The use of biocatalysts aligns with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous reagents.

In the context of this compound synthesis, enzymes can be employed for several key transformations. For example, lipases can be used for the kinetic resolution of a racemic alcohol intermediate, providing access to enantiomerically pure forms of the target molecule. Oxidoreductases can be utilized for the stereoselective reduction of a ketone precursor to the desired chiral alcohol. Furthermore, enzymes can be engineered to accept non-natural substrates, expanding the scope of their application in organic synthesis.

Transition Metal-Catalyzed Transformations in this compound Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi.com In the synthesis of this compound and its analogs, transition metal catalysts play a crucial role in constructing the carbon skeleton and introducing key functional groups.

Key Transition Metal-Catalyzed Reactions:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful methods for forming carbon-carbon bonds. These reactions can be used to couple smaller fragments of the molecule, for instance, to introduce the vinyl or allyl groups present in the target structure.

Metathesis: Ruthenium- and molybdenum-based catalysts for olefin metathesis allow for the efficient formation and manipulation of carbon-carbon double bonds. This can be particularly useful for constructing the diene and triene systems within this compound.

Hydrogenation: Transition metal catalysts, such as those based on palladium, platinum, or rhodium, are commonly used for the selective hydrogenation of double or triple bonds. chemicalbook.com In the synthesis of analogs, this allows for the controlled reduction of specific unsaturations.

Allylic Functionalization: Palladium and other transition metals can catalyze the allylic substitution of various nucleophiles, providing a direct route to functionalize the allylic positions of the molecule.

The choice of the specific metal, ligand, and reaction conditions is critical for achieving the desired outcome. The development of new and more active and selective catalysts is an ongoing area of research, with a focus on improving catalyst turnover numbers, expanding the substrate scope, and achieving higher levels of stereocontrol. The strategic application of transition metal-catalyzed reactions has significantly streamlined the synthesis of complex terpenoids like this compound.

Biocatalytic Synthesis and Derivatization of this compound (e.g., from Linalool (B1675412) or Geraniol (B1671447) derivatives)

Biocatalysis offers a green and highly selective alternative for the synthesis and derivatization of this compound. This approach utilizes whole cells or isolated enzymes to perform specific chemical transformations, often with unparalleled chemo-, regio-, and stereoselectivity. The use of readily available natural precursors like linalool and geraniol makes this strategy particularly attractive. nih.govbibliotekanauki.plmdpi.comnih.govresearchgate.net

Biocatalytic Routes from Linalool and Geraniol:

From Linalool: Linalool, a naturally abundant tertiary allylic alcohol, can serve as a starting material for the biocatalytic synthesis of various oxygenated derivatives. chemicalbook.comresearchgate.netnist.govnih.gov Certain microorganisms or their enzymes can catalyze the hydroxylation of linalool at different positions, potentially leading to intermediates that can be further converted to this compound. For example, cytochrome P450 monooxygenases are known to be involved in the oxidation of terpenes and can introduce hydroxyl groups with high specificity.

From Geraniol: Geraniol, a primary allylic alcohol, is another excellent starting point for biocatalytic transformations. nih.govbibliotekanauki.plmdpi.com Enzymes such as alcohol dehydrogenases can be used for the selective oxidation of geraniol to geranial, which can then undergo further enzymatic or chemical modifications. Additionally, some enzymes can catalyze the isomerization of the double bond in geraniol, providing access to different structural isomers.

Advantages of Biocatalysis:

High Selectivity: Enzymes can distinguish between similar functional groups and stereocenters, leading to the formation of single products with high purity.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh chemical reagents.

Sustainability: The use of renewable resources and biodegradable catalysts makes biocatalysis an environmentally friendly approach.

Research in this area focuses on discovering new enzymes with novel activities, improving the stability and efficiency of existing biocatalysts through protein engineering, and developing integrated multi-enzymatic cascade reactions for the one-pot synthesis of complex target molecules from simple precursors. The biocatalytic derivatization of readily available terpenes like linalool and geraniol holds significant promise for the sustainable production of this compound and a wide range of valuable analogs.

Biosynthetic Pathways and Mechanistic Enzymology of 2,6 Dimethylocta 2,5,7 Trien 1 Ol

Elucidation of Precursor Utilization and Early Stages in 2,6-Dimethylocta-2,5,7-trien-1-ol Biogenesis

The journey to this compound begins with the fundamental building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netacademicjournals.org These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.gov For monoterpenoids like this compound, the MEP pathway is the primary source of IPP and DMAPP. academicjournals.org

Identification and Characterization of Terpene Synthases Involved in this compound Formation

Following the synthesis of GPP, the structural diversification of monoterpenes is largely orchestrated by a class of enzymes known as terpene synthases (TPSs). These enzymes catalyze the conversion of GPP into a vast array of linear and cyclic monoterpene skeletons. While a specific terpene synthase for the direct synthesis of this compound from GPP has not been definitively characterized, it is hypothesized that its formation may proceed through an intermediate, such as linalool (B1675412).

Linalool synthases (LIS), a type of TPS, convert GPP into the acyclic monoterpenol linalool. nih.gov Subsequent enzymatic modifications of linalool could then lead to the formation of this compound. Terpene synthases are typically classified into different families based on their sequence and structural features, and they often exhibit plasticity, capable of producing multiple products from a single substrate.

Oxidative and Reductive Enzymatic Steps in the Biosynthesis of this compound

Drawing parallels from the well-studied metabolism of linalool, the biosynthesis of this compound likely involves a series of oxidative and reductive enzymatic steps. A key family of enzymes implicated in the oxidation of monoterpenols is the cytochrome P450 monooxygenases (CYPs). frontiersin.org

Studies on linalool have shown that it can be hydroxylated at various positions by CYP enzymes. For instance, hydroxylation at the C-8 position to form 8-hydroxylinalool is a common metabolic fate. mdpi.comnih.gov It is plausible that a similar hydroxylation event, potentially at a different position or followed by subsequent rearrangements, could be involved in the formation of this compound. The autoxidation of linalool is also known to produce a variety of oxygenated derivatives, including 2,6-dimethylocta-3,7-diene-2,6-diol, highlighting the potential for non-enzymatic or enzymatically-initiated oxidative transformations. researchgate.net

Glycosylation and Other Conjugation Pathways of this compound

Once formed, monoterpenoid alcohols like this compound can undergo glycosylation, a process where a sugar moiety is attached to the molecule. This conjugation is catalyzed by UDP-dependent glycosyltransferases (UGTs) and serves to increase the water solubility, stability, and transportability of the compound within the plant. mdpi.comresearchgate.net Glycosylated monoterpenoids are often stored in the vacuole and can be later hydrolyzed to release the volatile aglycone in response to specific developmental or environmental cues. nih.gov

In grapes, for example, a significant portion of monoterpenols exists as non-volatile glycosides, which act as flavor precursors. nih.gov While direct evidence for the glycosylation of this compound is limited, the prevalence of this pathway for other structurally similar monoterpenoid alcohols strongly suggests its occurrence.

Regulation of this compound Biosynthesis at the Transcriptional and Post-Translational Levels

The biosynthesis of monoterpenoids is a tightly regulated process, controlled at multiple levels to ensure that their production aligns with the plant's developmental stage and environmental conditions. researchgate.netacademicjournals.org Transcriptional regulation is a key control point, where the expression of genes encoding biosynthetic enzymes, such as those in the MEP pathway and specific terpene synthases, is modulated. nih.gov

Developmental cues and environmental stresses can trigger signaling cascades that lead to the upregulation or downregulation of these genes. For instance, the rate of monoterpene biosynthesis in peppermint leaves is closely correlated with the transcript levels of the corresponding biosynthetic enzymes. nih.gov Post-translational modifications of these enzymes can also play a role in regulating their activity, providing another layer of control over the biosynthetic output.

Comparative Biogenetic Studies with Related Monoterpenoid Alcohols

Understanding the biosynthesis of this compound can be further illuminated by comparing it with the biogenesis of structurally related monoterpenoid alcohols. A notable example is the formation of hotrienol (B1235390) from linalool. Hotrienol can be formed from the acid-catalyzed rearrangement of 7-hydroxylinalool, a product of linalool oxidation. frontiersin.org This highlights how a common precursor like linalool can be channeled into different metabolic pathways to generate a diversity of volatile compounds.

The study of monoterpene biosynthesis in plants like Achillea species, which produce a wide array of monoterpenoids, can also provide valuable insights. researchgate.netmdpi.comnih.gov The chemical diversity observed within and between different Achillea species underscores the evolutionary plasticity of monoterpene biosynthetic pathways. nih.gov By comparing the enzymatic machinery and regulatory networks in these plants, researchers can begin to piece together the specific steps leading to the formation of less common monoterpenoids like this compound.

Advanced Analytical Techniques for the Detection and Characterization of 2,6 Dimethylocta 2,5,7 Trien 1 Ol

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization for 2,6-Dimethylocta-2,5,7-trien-1-ol

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. rroij.comazolifesciences.com This powerful combination allows for the separation of complex mixtures and the definitive identification of individual components based on their mass spectra. rroij.com The development and optimization of GC-MS methods are crucial for achieving accurate and reliable results.

Method development often begins with the selection of an appropriate capillary column. For terpenoid analysis, columns with a non-polar or mid-polar stationary phase are typically preferred. The optimization of the temperature program, including initial temperature, ramp rates, and final temperature, is critical for achieving good resolution between isomers and other closely eluting compounds. The choice of injection technique, such as split or splitless injection, also plays a significant role in method performance, affecting sensitivity and peak shape.

For the analysis of trace levels of this compound, headspace sampling techniques are frequently employed. nih.govacs.org Static headspace and solid-phase microextraction (SPME) are common approaches that concentrate volatile analytes from the sample matrix, thereby enhancing detection limits. nih.gov High-temperature headspace GC-MS has been shown to be an effective tool for analyzing terpenoids in various matrices, providing good recoveries and repeatability. nih.gov

The mass spectrometer operating parameters, such as ionization energy and mass scan range, are also optimized. Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra that can be compared against commercial or in-house spectral libraries for compound identification. High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confirmation of elemental compositions.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) offers even greater separation power for extremely complex samples. chromatographyonline.com This technique utilizes two columns with different selectivities, providing enhanced resolution and the potential for more detailed profiling of terpenoids and related compounds. chromatographyonline.com

Table 1: Exemplary GC-MS Parameters for Terpenoid Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Inlet Temperature250 °C
Injection ModeSplitless or Split (e.g., 10:1)
Oven Program50 °C (2 min), ramp at 5 °C/min to 280 °C (5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Ion Source Temp.230 °C
Quadrupole Temp.150 °C

This table presents typical starting parameters for the GC-MS analysis of terpenoids. Actual parameters may need to be optimized for specific applications and instrumentation.

Liquid Chromatography (LC) Hyphenated Techniques for this compound Separation and Quantification

While GC-MS is the predominant technique for volatile terpenoids, liquid chromatography (LC) methods, particularly high-performance liquid chromatography (HPLC), offer alternative and complementary approaches. HPLC is especially useful for the analysis of less volatile or thermally labile compounds. For a compound like this compound, which is an alcohol, derivatization may be necessary to improve its chromatographic behavior and detection by certain detectors. nih.gov However, reverse-phase HPLC (RP-HPLC) can be employed for the direct analysis of some terpenoid alcohols. sielc.comsielc.com

The development of a fast and efficient HPLC method often involves the use of fused-core column technology, which can provide higher separation efficiency and faster analysis times compared to traditional fully porous particle columns. rsc.org Optimization of the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, along with the flow rate and column temperature, is crucial for achieving the desired separation. rsc.org

For detection, UV-Vis detectors are commonly used, although their sensitivity for some terpenes can be limited. restek.com Coupling HPLC with mass spectrometry (LC-MS) significantly enhances the analytical capabilities, providing both separation and mass-based identification. researchgate.net LC-MS is a powerful tool for analyzing a wide range of compounds in complex mixtures. researchgate.net

It is important to note that for the analysis of terpenes, GC-based methods are generally more straightforward and recommended due to the volatile and neutral nature of these compounds. restek.com Co-elutions with other compounds, such as cannabinoids in cannabis analysis, can make HPLC-UV identification and quantification challenging. restek.com Nevertheless, for specific applications or when GC is not suitable, HPLC and its hyphenated techniques provide a valuable analytical solution.

Table 2: Illustrative HPLC Parameters for Terpenoid-related Compound Analysis

ParameterSetting
HPLC System
ColumnC18 reverse-phase (e.g., 150 mm x 4.6 mm, 2.7 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Gradient Program5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detector
TypeUV-Vis or Mass Spectrometer
Wavelength (UV)210 nm (example)

This table provides a general example of HPLC parameters. The specific conditions would need to be optimized for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including the various isomers of this compound. ruc.dkdntb.gov.ua While GC-MS can identify compounds based on their mass fragmentation patterns, NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure and stereochemistry.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the number of different types of protons and their connectivity. bohrium.com ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments help to identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). ruc.dk

For complex structures with overlapping signals, two-dimensional (2D) NMR techniques are indispensable. Experiments like COSY (Correlation Spectroscopy) establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. ruc.dk

The structural elucidation of novel compounds often involves a combination of these NMR experiments along with mass spectrometry data. ruc.dk Computational tools can also be used in conjunction with experimental NMR data to aid in the structure verification process. ruc.dk

Chiroptical Methods for Enantiomeric Excess Determination of this compound

Many terpenoids, including potentially this compound, are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric excess (e.e.), or the degree to which one enantiomer is present in excess of the other, is of great importance. libretexts.org Chiroptical methods are specifically designed for this purpose.

Chiral gas chromatography is a powerful technique for the separation of enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) in the GC column that interacts differently with the two enantiomers, leading to their separation and subsequent quantification. Derivatization of chiral alcohols to their corresponding esters, such as acetates, can often enhance the separation of enantiomers on a chiral column. nih.gov

Circular dichroism (CD) spectroscopy is another chiroptical technique that can be used to determine the e.e. of chiral compounds. researchgate.net This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the enantiomeric excess. nih.gov Combining CD spectroscopy with HPLC (HPLC-CD) can provide a robust method for determining the e.e. of components in a mixture. researchgate.net

The development of rapid chiroptical sensing methods is an active area of research. acs.org Some methods utilize metal complexes that interact with the chiral analyte to induce a strong CD signal, allowing for the determination of both the enantiomeric excess and the total concentration of the analyte. acs.org

Table 3: Comparison of Chiral Analysis Techniques for Terpenoid Alcohols

TechniquePrincipleAdvantagesConsiderations
Chiral GC Differential interaction with a chiral stationary phase. nih.govHigh resolution, direct quantification of enantiomers.Requires a specific chiral column, derivatization may be needed. nih.gov
Circular Dichroism (CD) Differential absorption of circularly polarized light. researchgate.netNon-destructive, can be rapid.Requires a chromophore near the stereocenter, calibration is necessary.
HPLC with Chiral Additives Formation of diastereomers with a chiral selector in the mobile phase. rsc.orgCan be applied to a standard HPLC system.Finding a suitable chiral selector can be challenging.

Advanced Ion Mobility Spectrometry (IMS) for Rapid Detection

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. advancedmetabolomics.comwikipedia.org It offers rapid analysis times, often in the millisecond range, and high sensitivity, making it suitable for the rapid detection of volatile organic compounds (VOCs) like this compound. advancedmetabolomics.commasatech.eu

When coupled with gas chromatography (GC-IMS), the technique provides a two-dimensional separation based on both chromatographic retention time and ion mobility drift time. nih.govgas-dortmund.de This enhances the separation capabilities and provides a characteristic "fingerprint" for different compounds, aiding in their identification. nih.gov

Advanced IMS instruments can achieve high resolving power, allowing for the separation of closely related isomers. masatech.eu The technique is particularly well-suited for headspace analysis, minimizing sample preparation and matrix effects. gas-dortmund.de The portability of some IMS devices also opens up possibilities for on-site and real-time monitoring applications. wikipedia.org

Chemical Reactivity and Mechanistic Studies of 2,6 Dimethylocta 2,5,7 Trien 1 Ol Transformations

Photo-Oxidative and Thermal Degradation Pathways of 2,6-Dimethylocta-2,5,7-trien-1-ol

The extended π-system of conjugated trienes, such as that in this compound, makes them prone to degradation under the influence of light and heat.

Photo-Oxidative Degradation: In the presence of light and oxygen, acyclic terpenes can undergo complex degradation reactions, leading to the formation of a variety of oxygenated products and secondary organic aerosols (SOA). rsc.org For instance, the photooxidation of a related acyclic terpene, β-ocimene, results in a high C₁₁/C₂₁ oligomeric content in the formed SOA. rsc.org The reaction is initiated by the attack of hydroxyl radicals (OH) on the double bonds, leading to the formation of peroxy radicals (RO₂). rsc.org These radicals can then undergo further reactions to form stable products. rsc.org By analogy, the photo-oxidation of this compound is expected to proceed through similar radical-initiated pathways, targeting the electron-rich double bonds of the triene system. The presence of the hydroxyl group may also influence the reaction pathways, potentially leading to the formation of various aldehydes, ketones, and carboxylic acids.

Acid-Catalyzed Rearrangements and Cyclization Reactions of this compound

The presence of both a hydroxyl group and a conjugated triene system in this compound makes it a prime candidate for acid-catalyzed rearrangements and cyclization reactions.

Dehydration and Allylic Rearrangement: In the presence of an acid catalyst, the hydroxyl group can be protonated, forming a good leaving group (water). The subsequent loss of water would generate a carbocation. This carbocation is allylic and part of an extended conjugated system, allowing for delocalization of the positive charge across multiple carbon atoms. This delocalized carbocation can then be attacked by a nucleophile at different positions, leading to a mixture of rearranged allylic alcohols or dienes. This type of reactivity is common for terpene alcohols. msu.edu

Cyclization Reactions: The extended conjugated system of this compound also allows for intramolecular cyclization reactions under acidic conditions. The formation of five- and six-membered rings is particularly favored. For instance, the acid-catalyzed cyclization of an epoxide containing a double bond can lead to the formation of a cyclopentane ring. youtube.com While not an epoxide, the protonated alcohol of this compound could generate a carbocation that is then attacked by one of the double bonds in an intramolecular fashion, leading to cyclic products. The direct oxidative cyclization of 1,5-dienes is a known synthetic method for preparing substituted tetrahydrofurans. nih.gov

A summary of potential acid-catalyzed reactions is presented in the table below:

Reaction TypeCatalystPotential Products
DehydrationH⁺Acyclic tetraenes
Allylic RearrangementH⁺Isomeric trienols
Intramolecular CyclizationH⁺Cyclic ethers, cyclic alcohols

Radical-Mediated Transformations of the Triene System in this compound

The conjugated triene system of this compound is susceptible to radical-mediated transformations. Conjugated dienes are known to undergo radical addition reactions, often with a preference for 1,4-addition. lumenlearning.com

In a radical addition reaction, a radical species (R•) adds to one of the double bonds of the triene system, generating a new radical intermediate. This intermediate is allylic and can be represented by multiple resonance structures. The subsequent reaction of this radical intermediate with another molecule will determine the final product. For example, the radical addition of hydrogen bromide to 1,3-butadiene yields 1-bromo-2-butene as the major product. lumenlearning.com

By extension, the triene system of this compound would be expected to react with radical initiators. The presence of three conjugated double bonds offers multiple sites for radical attack and can lead to a variety of addition and polymerization products. The initial radical attack would likely occur at one of the terminal carbons of the conjugated system to form a more stable, delocalized allylic radical.

Derivatization Strategies for Enhanced Stability or Novel Functional Group Introduction

Derivatization of the hydroxyl group in this compound can be employed to enhance its stability or to introduce new functional groups, thereby modifying its chemical and physical properties.

Silylation: A common strategy for protecting hydroxyl groups in terpenes is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) can be used to convert the alcohol to a trimethylsilyl (TMS) ether. nih.gov This derivatization increases the volatility and thermal stability of the compound, which is particularly useful for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The TMS ether is generally less reactive and can protect the alcohol functionality during other chemical transformations.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative (e.g., acid chloride or anhydride). This introduces an ester functional group, which can alter the molecule's polarity and reactivity. Esterification is a widely used technique in flavor and fragrance chemistry to modify the organoleptic properties of terpene alcohols.

Alkoxylation: Terpenes can be alkoxylated by reacting them with an alcohol in the presence of an acidic resin catalyst. google.com While this method is generally applied to the double bonds of terpenes, the hydroxyl group of this compound could potentially undergo etherification under these conditions, especially with a suitable choice of catalyst and reaction conditions.

The following table summarizes common derivatization strategies for terpene alcohols:

Derivatization MethodReagent(s)Functional Group IntroducedPurpose
SilylationBSTFA/TMCSTrimethylsilyl etherIncreased volatility and stability, protection
EsterificationCarboxylic acid/derivativeEsterModified polarity and properties
EtherificationAlcohol/Acid catalystEtherModified polarity and properties

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Determining the precise mechanisms of the transformations that this compound undergoes requires a combination of kinetic and spectroscopic analyses.

Kinetic Studies: By monitoring the concentration of the reactant and products over time under various conditions (e.g., temperature, catalyst concentration), the rate law for a reaction can be determined. This provides valuable insights into the reaction mechanism, such as the order of the reaction and the identity of the rate-determining step. For example, kinetic modeling has been used to understand the isomerization of α-pinene in supercritical ethanol. researchgate.net

Spectroscopic Analyses: A variety of spectroscopic techniques are indispensable for identifying intermediates and final products, thereby helping to piece together the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of organic molecules. Changes in the NMR spectra during a reaction can be used to identify the formation of new products and to characterize their stereochemistry.

Mass Spectrometry (MS): Coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used to identify the components of a reaction mixture by their mass-to-charge ratio and fragmentation patterns. This is particularly useful for analyzing complex mixtures of degradation or rearrangement products. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For example, the disappearance of the O-H stretch and the appearance of a C=O stretch could indicate the oxidation of the alcohol to a ketone or aldehyde.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated triene system of this compound absorbs UV light. Changes in the UV-Vis spectrum can be used to monitor reactions that alter the conjugated system, such as addition or cyclization reactions.

Computational chemistry, including density functional theory (DFT) calculations, can also be a valuable tool to complement experimental studies by providing theoretical insights into reaction mechanisms, transition state energies, and product stabilities. rsc.org

Biological and Ecological Roles of 2,6 Dimethylocta 2,5,7 Trien 1 Ol

Natural Occurrence and Distribution within Biological Systems

Acyclic monoterpenoids are widely distributed throughout the plant kingdom and are found in various tissues, including flowers, fruits, leaves, and roots. They are key constituents of many essential oils.

While direct evidence for the natural occurrence of 2,6-Dimethylocta-2,5,7-trien-1-ol is not extensively documented, its isomers and related compounds are prevalent. For instance, linalool (B1675412) is a major floral scent component in families like Lamiaceae (mints), Lauraceae (laurels), and Rutaceae (citrus). researchgate.netacademicjournals.orgGeraniol (B1671447) is found in high concentrations in the essential oils of plants such as rose, palmarosa, and citronella. fragranceconservatory.compuracy.com It is also present in geranium, lemon, and various other essential oils. herbs2000.com

These compounds are not only found in plants but also in products derived from them, most notably honey. The presence and profile of monoterpenoids like linalool and its derivatives in honey can serve as chemical markers to determine its botanical origin. rsc.orgpsu.edursc.org The warm and acidic conditions within a beehive can lead to the transformation of these compounds, creating a complex array of related structures. rsc.orgpsu.edu For example, linalool can be converted by bee-secreted enzymes into its oxide forms. researchgate.netresearchgate.net

Table 1: Natural Occurrence of Related Acyclic Monoterpenoids

CompoundPlant/Source ExamplesReference(s)
LinaloolLamiaceae (mints), Lauraceae (laurels), Rutaceae (citrus), Lavender, Coriander, Cinnamon researchgate.netacademicjournals.orgresearchgate.net
GeraniolRose, Palmarosa, Citronella, Geranium, Lemon, Apples, Basil, Blackberries fragranceconservatory.compuracy.comherbs2000.com
(E)-β-OcimeneLima bean (when attacked by spider mites) oup.com
CitronellolCatharanthus roseus, Nepeta racemosa nih.gov

Role in Inter- and Intra-species Chemical Communication

Acyclic monoterpenoids are crucial signaling molecules, mediating interactions both within and between species. They function as semiochemicals, a broad category that includes pheromones and allelochemicals (e.g., allomones, kairomones).

Geraniol , for instance, is utilized by honeybees as a pheromone to mark nectar-rich flowers and to help locate the entrance to their hives. fragranceconservatory.comwikipedia.org This aids in foraging efficiency and colony organization. Conversely, geraniol also acts as a repellent to other insects, such as mosquitoes, making it a common ingredient in natural insect repellents. herbs2000.comwikipedia.org

Linalool plays a significant role in attracting pollinators like bees and silk moths. nih.gov However, its effects can be complex. In some moth species, such as Spodoptera littoralis, linalool can decrease the response of pheromone-detecting neurons, potentially interfering with mating. researchgate.net This demonstrates the dual role these compounds can play in chemical communication, acting as both attractants and antagonists.

Herbivore-induced plant volatiles (HIPVs) often include acyclic monoterpenoids. When a plant is attacked by an herbivore, it can release a blend of these compounds, such as (E)-β-ocimene and linalool . oup.com These volatiles can act as a distress signal, attracting predators and parasitoids of the attacking herbivores, a phenomenon known as "indirect defense". oup.comunn.edu.ng

Substrate Specificity and Metabolic Interactions with Biological Enzymes

The biological activity and fate of acyclic monoterpenoids are often determined by their interactions with enzymes, particularly the cytochrome P450 (CYP) superfamily of monooxygenases. These enzymes are central to the metabolism of a vast array of foreign compounds (xenobiotics) and endogenous molecules in both plants and animals. nih.govnih.gov

In plants, CYP enzymes are involved in the biosynthesis of complex secondary metabolites from simpler monoterpenoid precursors. For example, geraniol/nerol 10-hydroxylase , a CYP enzyme, is a key catalyst in the biosynthesis of iridoids, a class of defensive compounds. nih.gov Studies on CYP enzymes from Catharanthus roseus and Nepeta racemosa have shown they can hydroxylate geraniol , its isomer nerol , and the related monoterpenoid citronellol . nih.gov In Arabidopsis thaliana flowers, the CYP enzyme CYP76C1 is responsible for metabolizing both enantiomers of linalool into various oxidized forms, which can alter the flower's scent and its interactions with insects. nih.gov

In animals, including insects and mammals, CYP enzymes play a crucial role in detoxifying ingested plant monoterpenoids. The evolution of these detoxification systems is thought to be a result of the co-evolutionary arms race between plants and herbivores. nih.gov In rats, (-)-linalool (B1674924) has been shown to interact with liver CYP enzymes. At high doses, it can increase the metabolic activity of CYP2A and act as a weak competitive inhibitor of CYP2C6. researchgate.netnih.govcas.cz Similarly, geraniol has been found to downregulate the activity of several CYP enzymes in mice, including CYP3A1/2, CYP2E1, and CYP1A2. nih.gov These interactions highlight the potential for acyclic monoterpenoids to influence the metabolism of other substances. mdpi.com

Table 2: Examples of Acyclic Monoterpenoid Interactions with CYP Enzymes

CompoundEnzyme/SystemOrganismEffectReference(s)
Geraniol, Nerol, CitronellolGeraniol/nerol 10-hydroxylase (CYP)Catharanthus roseus, Nepeta racemosaSubstrate for iridoid biosynthesis nih.gov
LinaloolCYP76C1Arabidopsis thalianaMetabolized to linalool oxides nih.gov
(-)-LinaloolCYP2A, CYP2C6Rat (liver microsomes)Increased CYP2A activity, weak inhibition of CYP2C6 nih.govcas.cz
GeraniolCYP3A1/2, CYP2E1, CYP1A2Mouse (liver)Downregulation of enzyme activity nih.gov
Linalyl acetateCYP3A4Human (liver microsomes)Inhibition mdpi.com

Influence on Microbial Ecology and Metabolism

Acyclic monoterpenoids exhibit significant antimicrobial properties, influencing the composition and metabolism of microbial communities in various environments, including soil and on plant surfaces. nih.gov

Linalool has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. researchgate.netnih.govmdpi.com Its mechanism of action against bacteria like Pseudomonas fluorescens involves disrupting the cell membrane, leading to the leakage of cellular contents and inhibiting metabolic processes, including energy synthesis and cellular respiration. nih.govresearchgate.net It has also been shown to be effective against foodborne pathogens and spoilage bacteria. nih.gov

Geraniol also possesses potent antimicrobial activity against numerous microorganisms, with the genera Candida and Staphylococcus being extensively studied. tandfonline.comtandfonline.com It can inhibit the formation of biofilms, which are protective communities of microorganisms that are often resistant to conventional antimicrobial agents. tandfonline.com The antimicrobial action of geraniol is attributed to its ability to disrupt the lipid structure of microbial cell membranes. researchgate.net

In the soil, monoterpenes released from aromatic plants can have a significant impact on the microbial community. While they possess antimicrobial properties, they can also serve as a carbon source for certain soil bacteria, stimulating soil respiration and increasing bacterial biomass. nih.govresearchgate.net Studies have shown that the addition of monoterpenes to soil can lead to an increase in the abundance of bacteria capable of utilizing these compounds for growth. nih.govdoaj.org This suggests a complex interaction where these compounds can be both inhibitory and stimulatory, shaping the structure and function of the soil microbiome. frontiersin.org

Involvement in Stress Response and Defense Mechanisms in Plants

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to cope with a variety of biotic and abiotic stresses, and acyclic monoterpenoids are central to these responses. academicjournals.orgunn.edu.ng

The biosynthesis and emission of monoterpenoids are often induced in response to environmental challenges. nih.gov For example, herbivory or treatment with methyl jasmonate (a hormone that mimics herbivore attack) can significantly increase the emission of monoterpenes like linalool and (E)-β-ocimene . mpg.detandfonline.com These volatile compounds serve multiple defensive roles: they can act as direct deterrents to herbivores due to their toxicity or unpleasant taste, and as indirect defenses by attracting the natural enemies of the herbivores. oup.comnih.govunn.edu.ngnih.gov

Furthermore, volatile monoterpenoids released by a stressed plant can act as airborne signals, warning neighboring plants of an impending threat. This can "prime" the defense systems of the receiving plants, allowing them to mount a faster and stronger defense response when they are subsequently attacked. nih.govnih.gov

Future Directions and Interdisciplinary Research Opportunities for 2,6 Dimethylocta 2,5,7 Trien 1 Ol

Integration of Omics Technologies for Comprehensive Biological Profiling

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to examine the biological context of 2,6-dimethylocta-2,5,7-trien-1-ol. nih.govnih.gov These high-throughput methods can provide an unprecedentedly detailed picture of the biosynthetic pathways producing this compound in various organisms and its metabolic fate and impact on biological systems. nih.gov

In plants where this and similar terpenoids are found, a multi-omics approach can elucidate the complex regulatory networks governing its production. biorxiv.orgbiorxiv.org For instance, transcriptomic analysis can identify the specific terpene synthase (TPS) genes that are upregulated during peak production of this compound. biorxiv.orgoup.com Proteomics can then confirm the presence and abundance of the corresponding enzymes. Metabolomic profiling, particularly of volatile organic compounds (VOCs), can quantify the final product and related metabolites, providing a complete picture of the metabolic flux. researchgate.netnih.gov Such integrated analyses are crucial for understanding how genetic and environmental factors influence the yield and quality of this important fragrance compound. biorxiv.orgmdpi.com

Omics Technology Application to this compound Research Potential Insights
Genomics Sequencing the genomes of organisms that produce this compound.Identification of novel terpene synthase genes and regulatory elements.
Transcriptomics Analyzing the expression levels of genes under different conditions.Understanding the transcriptional regulation of the biosynthetic pathway. biorxiv.org
Proteomics Studying the entire set of proteins involved in the biosynthesis and metabolism.Quantifying key enzymes and identifying post-translational modifications.
Metabolomics Profiling the complete set of small-molecule metabolites, including VOCs. researchgate.netQuantifying this compound and identifying related compounds and metabolic byproducts. nih.gov

Chemoinformatic and Machine Learning Approaches for Structure-Function Prediction

Machine learning algorithms, including artificial neural networks and support vector machines, can be trained on large datasets of fragrance molecules and their associated sensory data to predict the odor profile of new compounds. semanticscholar.orgencyclopedia.pub For this compound, this could lead to the in-silico design of analogs with enhanced floral or fruity notes, or improved stability in various consumer product formulations. Furthermore, generative AI models are now capable of creating novel chemical formulations for desired scents from natural language prompts, opening up new avenues for fragrance discovery. youtube.com

Computational Approach Application to this compound Predicted Outcome
QSAR Modeling Correlating structural features of this compound and its analogs with odor perception. semanticscholar.orgPredictive models for the fragrance characteristics of novel derivatives.
Machine Learning Training algorithms on existing fragrance databases to recognize patterns associated with specific scents. up.ptIdentification of novel molecules with similar or improved scent profiles.
Generative AI Using natural language prompts to generate new chemical structures with desired fragrance notes. youtube.comRapid design of new fragrance ingredients based on creative concepts.

Green Chemistry Principles in the Sustainable Production of this compound

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the production of this compound is no exception. researchgate.net The focus is shifting away from petrochemical-based syntheses towards more sustainable and environmentally benign methods. frenchessence.com This includes the use of renewable feedstocks, the development of catalytic reactions that minimize waste, and the use of greener solvents. acs.org

For terpenoids like this compound, biocatalysis and fermentation are promising green alternatives to traditional chemical synthesis. premiumbeautynews.commdpi.com Utilizing engineered microorganisms or isolated enzymes can lead to highly selective transformations under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. nyc.ph The use of CO2 as a solvent in extraction processes is another innovative approach that leaves no residual elements and can be sourced from organic waste. premiumbeautynews.com The adoption of green chemistry metrics, such as the CHEM21 toolkit, will be instrumental in evaluating and comparing the sustainability of different synthetic routes. acs.org

Exploration of Novel Biotransformation Pathways

Biotransformation, the use of biological systems to perform chemical modifications, offers a powerful tool for creating novel derivatives of this compound. nih.govresearchgate.netulisboa.pt Microorganisms such as bacteria, yeasts, and fungi possess a vast arsenal (B13267) of enzymes that can catalyze a wide range of reactions, including hydroxylations, oxidations, and glycosylations. mdpi.comtandfonline.com These reactions can introduce new functional groups to the parent molecule, potentially leading to compounds with unique flavor and fragrance profiles or enhanced biological activities. tandfonline.com

The enzymatic conversion of terpenes is of particular interest as it can be highly regio- and stereoselective, producing enantiomerically pure compounds which is critical for fragrance applications. nih.govresearchgate.net For example, cytochrome P450 enzymes are known to be involved in the functionalization of terpene skeletons. mdpi.comnih.gov By screening microbial libraries or using genetically engineered strains, it is possible to discover novel biotransformation pathways for this compound. The resulting products could find applications not only in the flavor and fragrance industry but also in the pharmaceutical and cosmetic sectors.

Enzyme Class Potential Transformation of this compound Potential Outcome
Cytochrome P450 Monooxygenases Hydroxylation at various positions on the carbon skeleton. nih.govCreation of novel polyhydroxylated derivatives with altered solubility and sensory properties.
Alcohol Dehydrogenases Oxidation of the primary alcohol group to an aldehyde.Generation of the corresponding aldehyde with a potentially different odor profile.
Glycosyltransferases Attachment of a sugar moiety to the hydroxyl group.Increased water solubility and potential for controlled release of the fragrance.
Esterases Esterification of the alcohol with various carboxylic acids.Creation of a library of esters with diverse and novel scent characteristics.

Design of Advanced Analytical Platforms for In Situ Monitoring and Real-Time Analysis

The development of advanced analytical platforms is crucial for both fundamental research and industrial process control related to this compound. acs.orgfrontiersin.org Traditional methods for analyzing volatile compounds, such as gas chromatography-mass spectrometry (GC-MS), are powerful but often involve time-consuming sample preparation and offline analysis. frontiersin.orgresearchgate.net There is a growing need for methods that allow for in situ and real-time monitoring. researchgate.net

Technologies such as proton-transfer-reaction mass spectrometry (PTR-MS) and selected ion flow tube mass spectrometry (SIFT-MS) enable the direct and continuous measurement of volatile compounds in the gas phase with high sensitivity and selectivity. frontiersin.org These techniques could be applied to monitor the production of this compound in real-time during fermentation or plant headspace analysis. frontiersin.org The development of portable and robust sensor technologies, often referred to as "electronic noses," also holds promise for rapid quality control and process monitoring in an industrial setting. jst.go.jp

Analytical Technique Application Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Detailed profiling of volatile and semi-volatile compounds. thermofisher.comHigh separation efficiency and confident compound identification.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Real-time monitoring of volatile emissions from biological systems. frontiersin.orgHigh sensitivity, real-time data acquisition, no sample preparation.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) On-line analysis of trace gases in air or headspace.Absolute quantification of multiple VOCs in real-time.
Electronic Nose Rapid and non-invasive aroma profiling. jst.go.jpHigh-throughput screening and quality control applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.